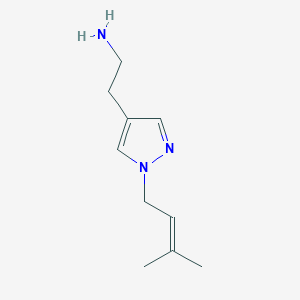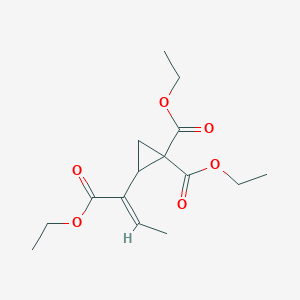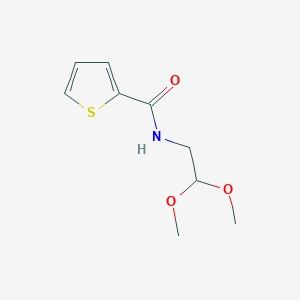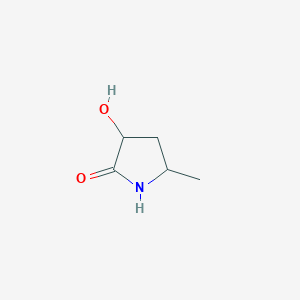
3-Hydroxy-5-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-methylpyrrolidin-2-one is a five-membered lactam, a type of heterocyclic compound containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methylpyrrolidin-2-one typically involves the following steps:
Starting Materials: L-proline and methyl vinyl ketone.
Reaction with Hydrochloric Acid: L-proline is reacted with methyl vinyl ketone in the presence of hydrochloric acid to form a diastereomeric mixture of 3-methyl-2-pyrrolidinones.
Reduction: The diastereomeric mixture is reduced with sodium borohydride to form a mixture of diastereomeric 3-hydroxy-5-methylpyrrolidin-2-ones.
Racemization: The mixture is treated with sodium hydroxide to racemize the product and form rac-3-Hydroxy-5-methylpyrrolidin-2-one.
Purification: The product is purified by recrystallization from methanol and water.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield different diastereomers of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Scientific Research Applications
3-Hydroxy-5-methylpyrrolidin-2-one has a wide range of applications in scientific research :
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including alkaloids and unusual amino acids.
Industry: The compound is used in the production of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methylpyrrolidin-2-one involves its interaction with various molecular targets and pathways . For example, docking analyses have suggested that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity. The compound’s versatility as a scaffold allows it to interact with different proteins and enzymes, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar structural features but lacking the hydroxyl and methyl groups.
Pyrrolone: Another five-membered lactam with a different substitution pattern.
Piperidin-2-one: A six-membered lactam with similar biological activities.
Uniqueness
3-Hydroxy-5-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyl group enhances its solubility and potential for hydrogen bonding, while the methyl group influences its steric and electronic properties .
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
3-hydroxy-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO2/c1-3-2-4(7)5(8)6-3/h3-4,7H,2H2,1H3,(H,6,8) |
InChI Key |
DONIIIFPIJYUCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


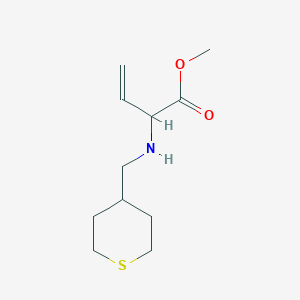

![1-Oxa-5-azaspiro[5.5]undecane](/img/structure/B13343592.png)
![Ethyl 6-bromo-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13343600.png)
![2-(Cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13343604.png)
![4'-Methoxy-5,6-dimethyl-4-nitro-[2,3'-bipyridin] 1-Oxide](/img/structure/B13343611.png)
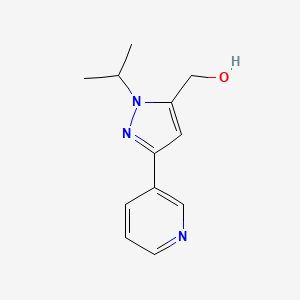


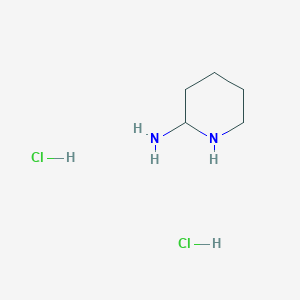
![4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B13343639.png)
